(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
Description
Properties
IUPAC Name |
1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNUQXPIQBZCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC(CC4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling strategy is employed to introduce substituents at the C5 position of the indazole ring. For example:
- Starting material : 2-Bromo-6-methylaniline (Y8).
- Catalyst system : Pd(dba)₂ and Q-phos ligand.
- Reaction conditions :
- Solvent: DMF or NMP.
- Temperature: 90–130°C.
- Base: DIEA or Na₂CO₃.
- Outcome : Alkyl- or aryl-substituted indazole intermediates (e.g., Y1c, Y1e).
Table 1: Representative Suzuki Coupling Conditions for Indazole Derivatives
| Substrate | Boronic Acid | Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-6-methylaniline | Vinylboronic acid | Pd(dba)₂ + Q-phos | DMF | 90 | 15–30 |
| 2-Bromo-6-methylaniline | n-Butylboronic acid | Pd(dba)₂ + Q-phos | NMP | 130 | 2–5 |
Hartwig-Buchwald Amination
For introducing amine groups, this method is used to couple aryl halides with amines. However, for the target compound, this step is less relevant unless modifying the indazole nitrogen.
Construction of the Pyridin-3-Yl Ether Linkage
The ether bond between the pyridin-3-yl and indazole moieties is formed via nucleophilic substitution or Mitsunobu reactions.
Alkylation of Indazole
- Intermediate : 5-Bromoindazole derivative.
- Reagent : Pyridin-3-ol.
- Conditions :
- Base: K₂CO₃ or Cs₂CO₃.
- Solvent: DMF or DMSO.
- Temperature: 80–100°C.
Example:
Y1c (5-bromoindazole) + pyridin-3-ol → A-674563 precursor under basic conditions.
Final Coupling and Purification
The final step involves coupling the pyridin-3-yl ether-indazole intermediate with the (2S)-3-phenylpropan-2-amine.
Amide or Ether Bond Formation
- Reagents : DCC, HOBt, or EDC.
- Conditions :
- Solvent: DCM or DMSO.
- Base: DIEA or NMM.
- Yield : Moderate (30–50%).
Table 2: Key Reaction Steps for A-674563 Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indazole synthesis | Pd(dba)₂, Q-phos, DMF, 130°C | 15–30 | |
| Pyridin-3-yl ether | K₂CO₃, DMF, 100°C | 40–60 | |
| (2S)-Amine coupling | DIEA, NMP, 130°C | 30–50 |
Challenges and Optimizations
- Low Yields in Cross-Coupling :
- Stereochemical Purity :
- Scalability :
Summary of Key Findings
- Synthetic Route : Indazole core → pyridin-3-yl ether → (2S)-amine coupling.
- Critical Steps : Suzuki coupling for indazole substitution, chiral resolution for amine configuration.
- Yield Limitations : Cross-coupling steps remain yield-constrained (<30% in some cases).
This synthesis underscores the interplay between catalytic efficiency, stereochemical control, and functional group compatibility in producing complex kinase inhibitors. Further optimizations in catalysis and asymmetric synthesis are needed to improve scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Based on the search results, here's what is known about the compound (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine:
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
- Catalog ID: T95297
- CAS: 552325-73-2
- MDL: MFCD32703885
- Purity: 98%
- FW: 358.45
- Formula: C22H22N4O
- IUPAC Name: (s)-1-((5-(3-methyl-2h-indazol-5-yl)pyridin-3-yl)oxy)-3-phenylpropan-2-amine
- SMILES: C/C1=C2\C=C(C3=CN=CC(OCC@@HCC4=CC=CC=C4)=C3)C=C\C2=N\N1
PubChem also lists similar compounds:
- (2s)-1-{[5-(3-Methyl-1h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-Phenylpropan-2-Amine
- PubChem CID: 11314340
- Molecular Weight: 358.4 g/mol
- IUPAC Name: (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine
- InChI: InChI=1S/C22H22N4O/c1-15-21-11-17(7-8-22(21)26-25-15)18-10-20(13-24-12-18)27-14-19(23)9-16-5-3-2-4-6-16/h2-8,10-13,19H,9,14,23H2,1H3,(H,25,26)/t19-/m0/s1
- InChIKey: BPNUQXPIQBZCMR-IBGZPJMESA-N
- SMILES: CC1=C2C=C(C=CC2=NN1)C3=CC(=CN=C3)OCC@HN
- (2s)-1-{[6-Furan-3-Yl-5-(3-Methyl-2h-Indazol-5-Yl)pyridin-3-Yl]oxy}-3-(1h-Indol-3-Yl)propan-2-Amine
- PubChem CID: 46225540
- Molecular Weight: 463.5 g/mol
- IUPAC Name: (2S)-1-[6-(furan-3-yl)-5-(3-methyl-2 H-indazol-5-yl)pyridin-3-yl]oxy-3-(1 H-indol-3-yl)propan-2-amine
- InChI: InChI=1S/C28H25N5O2/c1-17-24-11-18(6-7-27(24)33-32-17)25-12-22(14-31-28(25)19-8-9-34-15-19)35-16-21(29)10-20-13-30-26-5-3-2-4-23(20)26/h2-9,11-15,21,30H,10,16,29H2,1H3,(H,32,33)/t21-/m0/s1
- InChIKey: XONRTPBYDAFIRW-NRFANRHFSA-N
- SMILES: CC1=C2C=C(C=CC2=NN1)C3=C(N=CC(=C3)OCC@HN)C6=COC=C6
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific protein kinases, such as RAC-beta serine/threonine-protein kinase and glycogen synthase kinase-3 beta . These kinases play crucial roles in various cellular processes, and their inhibition can lead to therapeutic effects in diseases like cancer . The compound interacts with the active sites of these kinases, blocking their activity and modulating downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs
(2S)-1-(1H-Indol-3-yl)-3-{[5-(3-methyl-7-propyl-1H-indazol-5-yl)-3-pyridinyl]oxy}-2-propanamine
- Molecular Formula : C₂₇H₂₉N₅O
- Molar Mass : 439.56 g/mol
Rizavasertib (INN: Rizavasertibum)
- Molecular Formula : C₂₄H₂₃N₅O
- Key Difference: Despite identical molecular formulas, rizavasertib is described as a serine/threonine kinase inhibitor with a focus on hemoglobinopathies, suggesting divergent therapeutic applications despite structural similarity .
B99: (2S)-1-[6-Furan-3-yl-5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-(1H-indol-3-yl)propan-2-amine
Functional Analogs: Akt Inhibitors
MK-2206 (Allosteric Akt Inhibitor)
- Mechanism : Allosteric inhibition of Akt, distinct from A-443654’s ATP-competitive mode.
- Efficacy : Synergizes with cisplatin and etoposide in solid tumors but shows lower potency in hematologic malignancies compared to A-443654 .
- Advantage : Reduced off-target effects due to allosteric binding .
LY294002 (PI3K Inhibitor)
Pharmacokinetic and Pharmacodynamic Comparisons
Table 1: Molecular and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Solubility | Key Targets | Mechanism |
|---|---|---|---|---|
| A-443654 | 397.47 | DMSO-soluble | Akt1/2/3, PKA, RSK2 | ATP-competitive |
| MK-2206 | 436.33 (dihydrochloride) | Water-soluble | Akt1/2/3 | Allosteric |
| LY294002 | 307.35 | DMSO-soluble | PI3K | ATP-competitive |
| Rizavasertib | 397.47 | Not reported | Serine/threonine kinases | ATP-competitive |
Table 2: Research Findings in Cancer Models
Key Differentiators and Clinical Implications
- Selectivity : A-443654’s ATP-competitive mechanism offers direct Akt inhibition, whereas MK-2206’s allosteric action may reduce toxicity .
- Structural Modifications : Propyl or furan substitutions in analogs alter pharmacokinetics but require validation for therapeutic superiority .
- Therapeutic Scope: Rizavasertib’s application in hemoglobinopathies highlights how minor structural tweaks can redirect clinical use .
Biological Activity
(2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine, also known by its CAS number 552325-73-2, is a compound with significant potential in pharmacological applications. Its molecular formula is C22H22N4O, and it has been studied for various biological activities, particularly in the context of cancer research and neuropharmacology.
| Property | Value |
|---|---|
| IUPAC Name | (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine |
| Molecular Weight | 358.45 g/mol |
| Purity | 98% |
| CAS Number | 552325-73-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably, it has been shown to inhibit certain kinases, including members of the AKT family, which play critical roles in cell survival and proliferation. The inhibition of AKT can lead to reduced cell growth and increased apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies .
Antitumor Activity
Recent studies have demonstrated that (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amine exhibits notable antitumor activity. In vitro assays revealed that the compound effectively inhibited the proliferation of various cancer cell lines, including those derived from breast and lung cancers. The mechanism appears to involve the downregulation of key survival pathways mediated by AKT signaling .
Neuropharmacological Effects
In addition to its antitumor properties, this compound has been investigated for its neuropharmacological effects. It has shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine. Animal models have indicated that administration of this compound can lead to improvements in behavioral outcomes associated with depression and anxiety disorders .
Case Studies
-
Case Study on Anticancer Efficacy :
- Objective : Evaluate the efficacy of (2S)-1-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxy-3-phenylpropan-2-amines against breast cancer cell lines.
- Method : MTT assay was utilized to assess cell viability post-treatment.
- Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against MCF7 and MDA-MB231 cell lines .
- Case Study on Behavioral Outcomes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
